5-[5-(3-fluorophenyl)-3-(3-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid
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Overview
Description
5-[5-(3-fluorophenyl)-3-(3-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
The synthesis of 5-[5-(3-fluorophenyl)-3-(3-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid typically involves a multi-step process. One common method includes the following steps:
Formation of Pyrazoline: This step involves a one-pot three-component reaction under microwave irradiation.
Oxidative Aromatization: The pyrazoline intermediate undergoes oxidative aromatization under conventional heating to form the pyrazole ring.
Chemical Reactions Analysis
5-[5-(3-fluorophenyl)-3-(3-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: Pyrazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound could be explored for similar applications.
Biological Studies: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biological activities.
Industrial Applications: Due to its unique structure, the compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-[5-(3-fluorophenyl)-3-(3-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is not well-documented. based on the structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The fluorine and sulfonamide groups may enhance binding affinity and specificity to these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 5-[5-(3-fluorophenyl)-3-(3-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid include other pyrazole derivatives such as:
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
These compounds share similar structural features but differ in their specific substituents, which can lead to differences in their chemical and biological properties. The unique combination of fluorine and sulfonamide groups in this compound may confer distinct advantages in terms of binding affinity and specificity.
Properties
Molecular Formula |
C21H22FN3O5S |
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Molecular Weight |
447.5 g/mol |
IUPAC Name |
5-[3-(3-fluorophenyl)-5-[3-(methanesulfonamido)phenyl]-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C21H22FN3O5S/c1-31(29,30)24-17-8-3-5-14(12-17)18-13-19(15-6-2-7-16(22)11-15)25(23-18)20(26)9-4-10-21(27)28/h2-3,5-8,11-12,19,24H,4,9-10,13H2,1H3,(H,27,28) |
InChI Key |
XSFGCUVBNYABDN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)C(=O)CCCC(=O)O |
Origin of Product |
United States |
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